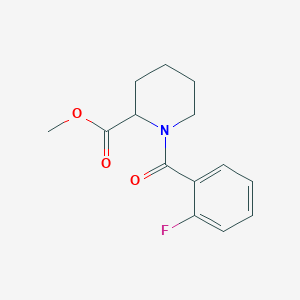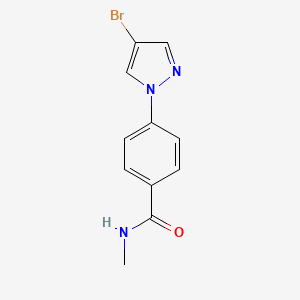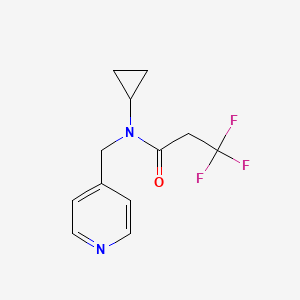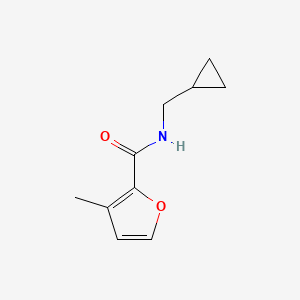
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. MP-10 is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mechanism of Action
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the sensitivity of the receptor to acetylcholine, leading to enhanced cognitive function.
Biochemical and physiological effects:
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has been found to improve cognitive function in several animal models, including mice and rats. It has been shown to enhance learning and memory, as well as increase attention and focus. N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted modulation of cognitive function. However, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is a relatively new compound, and its long-term effects are still unknown. Additionally, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has a short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective allosteric modulators of the α7 nicotinic acetylcholine receptor. Another area of research is the investigation of the long-term effects of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide on cognitive function and neuroprotection. Additionally, the potential therapeutic applications of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia are also areas of interest.
Synthesis Methods
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide involves several steps, including the preparation of pyridine-3-carboxylic acid, the reaction of pyridine-3-carboxylic acid with N-methylpyridine-4-carboxaldehyde, and the subsequent reduction of the resulting intermediate compound. The final product, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide, is obtained through recrystallization.
Scientific Research Applications
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has been used in several scientific research studies, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has also been shown to enhance the effects of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
properties
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-4-7-14-8-5-11)13(17)12-3-2-6-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIZANPTJDAAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)



![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)